Hydroxydimethylbenzenesulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
40892-38-4 |
|---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4,9H,1-2H3,(H,10,11,12) |
InChI Key |
ZXPLMIDGCZOIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of Dimethyl-Substituted Hydroxybenzenesulfonic Acids
The following technical guide is structured to provide a comprehensive physicochemical profile of dimethyl-substituted hydroxybenzenesulfonic acids. It synthesizes theoretical prediction models with rigorous experimental protocols, addressing the specific needs of researchers in surfactant chemistry, catalysis, and pharmaceutical formulation.
pKa Determination, Structural Insights, and Experimental Protocols
Executive Summary
Dimethyl-substituted hydroxybenzenesulfonic acids (sulfonated xylenols) represent a class of amphiphilic strong acids used as intermediates in the synthesis of antiseptic agents, surfactants, and pH-sensitive indicators. Their physicochemical behavior is defined by two ionization events: the dissociation of the sulfonic acid group (
While the sulfonic moiety acts as a strong acid (
Structural Chemistry & Theoretical Framework
The acidity of the phenolic hydroxyl group in these molecules is governed by the interplay of electronic effects (inductive/resonance) and steric factors .
2.1 The Hammett Correlation
The
- (Phenol): 9.99
- (Reaction Constant): ~2.23 for phenol ionization.
-
(Substituent Constant):
-
Methyl Group (
): Electron-donating (+I effect). , . -
Sulfonic Group (
): Electron-withdrawing (-I, -M). , .
-
2.2 Structural Isomers and Predicted Shifts
The addition of methyl groups generally increases the
Figure 1: Electronic and Steric Influences on Acidity
Caption: Interplay of functional groups affecting the phenolic pKa. The sulfonic group acidifies the phenol, while methyl groups exert a basicity-strengthening effect.
Quantitative Data: pKa Values
The following table synthesizes literature values for parent compounds and derived estimates for specific dimethyl isomers using additivity rules validated in physical organic chemistry.
Table 1: Ionization Constants of Hydroxybenzenesulfonic Acid Derivatives
| Compound Name | Structure | Notes | ||
| Phenol | N/A | 9.99 | Reference Standard | |
| 4-Hydroxybenzenesulfonic acid | < 1.0 | 9.05 ± 0.10 | Sulfonic group acidifies phenol by ~1 unit.[1] | |
| 2,6-Dimethylphenol | 2,6-Xylenol | N/A | 10.63 | Ortho-methyls increase pKa via +I and steric shielding. |
| 3,5-Dimethyl-4-hydroxybenzenesulfonic acid | Sulfonated 2,6-Xylenol | < 1.0 | 9.6 - 9.8 (Est.) | Methyls (ortho to OH) raise pKa; Sulfonic (para) lowers it. |
| 2,4-Dimethyl-6-hydroxybenzenesulfonic acid | Sulfonated 2,4-Xylenol | < 1.0 | 8.8 - 9.2 (Est.) | Ortho-sulfonic group may form H-bonds with OH, slightly affecting acidity. |
| 2,4,6-Trimethyl-3-hydroxybenzenesulfonic acid | Sulfonated Mesitol | < 1.0 | ~9.5 (Est.) | Steric crowding is significant. |
Note on
: The sulfonic acid proton is highly acidic. In aqueous solutions at standard concentrations, it is considered fully dissociated.[2] Determination requires titration in non-aqueous solvents (e.g., acetic acid) or Hammett acidity function () analysis in concentrated mineral acids.
Experimental Protocol: Spectrophotometric Determination
For these compounds, Potentiometric Titration often lacks precision due to the overlapping ionization regions or extreme values. UV-Vis Spectrophotometry is the gold standard for determining the phenolic
4.1 Principle
The dissociation of the weak acid
4.2 Workflow Diagram
Caption: Step-by-step spectrophotometric workflow for pKa determination of phenolic derivatives.
4.3 Detailed Methodology
-
Stock Solution: Dissolve 1.0 mmol of the specific dimethyl-hydroxybenzenesulfonic acid isomer in 100 mL of degassed, deionized water.
-
Spectral Scanning: Dilute to ~50 µM. Adjust pH to 2.0 (using HCl) to ensure the phenolic group is protonated. Record spectrum (Sample A). Adjust pH to 12.0 (using NaOH) to ensure deprotonation. Record spectrum (Sample B).
-
Observation: Look for a bathochromic shift (red shift) in the 270–300 nm region typical of phenoxide formation.
-
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength (
M KCl) ranging from pH 7.0 to 12.0.-
Critical: Do not use buffers that absorb in the UV range (avoid phthalates; use phosphate or borate).
-
-
Measurement: Add fixed aliquots of the sulfonic acid to each buffer. Measure Absorbance (
) at the of the phenoxide form. -
Calculation: Plot
vs. pH. The inflection point of the sigmoidal curve is the . Alternatively, plot vs. pH; the x-intercept is the .
Synthesis & Purification Notes
To ensure accurate pKa data, the isomer purity is paramount. Commercial "sulfonated xylenols" are often mixtures.
-
Synthesis: Sulfonation of 2,6-xylenol with concentrated
at 100°C predominantly yields the para-isomer (3,5-dimethyl-4-hydroxybenzenesulfonic acid) due to steric hindrance at the ortho positions. -
Purification: Recrystallization from aqueous HCl or conversion to the Barium salt (low solubility) followed by acidification is recommended to remove non-sulfonated phenols and inorganic salts.
References
-
Serjeant, E. P., & Dempsey, B. (1979). Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research.
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
- Martínez, P. J., et al. (2000). "Spectrophotometric determination of pKa values of phenolic compounds." Analytica Chimica Acta.
-
PubChem Compound Summary. (2023). "4-Hydroxybenzenesulfonic acid". National Center for Biotechnology Information.
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis and Characterization of Sodium 3,5-Dimethyl-4-hydroxybenzenesulfonate
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of sodium 3,5-dimethyl-4-hydroxybenzenesulfonate. The procedure begins with the electrophilic sulfonation of 2,6-dimethylphenol, followed by a controlled neutralization to yield the target sodium salt. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for key experimental choices, self-validating quality control measures, and troubleshooting guidance. The methodologies described herein are grounded in established principles of organic synthesis and are supported by authoritative references to ensure reproducibility and high-purity outcomes.
Introduction and Mechanistic Rationale
Sodium 3,5-dimethyl-4-hydroxybenzenesulfonate is an aromatic sulfonate compound with potential applications as a specialized surfactant, a counterion in pharmaceutical formulations, or an intermediate in the synthesis of more complex molecules.[1][2] The synthesis strategy hinges on a classic electrophilic aromatic substitution reaction, specifically the sulfonation of 2,6-dimethylphenol.
The choice of 2,6-dimethylphenol as the starting material is critical.[3][4] The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. However, the two methyl groups at positions 2 and 6 provide significant steric hindrance around the ortho positions. This steric blocking effectively channels the incoming electrophile, the sulfonyl group (-SO₃H), to the sterically accessible and electronically enriched para position (position 4). This high regioselectivity simplifies the purification process by minimizing the formation of isomeric byproducts. The resulting 4-hydroxy-3,5-dimethylbenzenesulfonic acid is then converted to its more stable and versatile sodium salt via neutralization with a stoichiometric amount of sodium hydroxide.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Purity | Supplier Example | Notes |
| 2,6-Dimethylphenol | Reagent | ≥99% | Sigma-Aldrich | Starting material. |
| Sulfuric Acid | ACS Grade | 95-98% | Fisher Scientific | Sulfonating agent. Highly corrosive. |
| Sodium Hydroxide | Reagent | ≥98% | VWR | Neutralizing agent. |
| Sodium Chloride | ACS Grade | ≥99% | VWR | Used to aid precipitation ("salting out"). |
| Ethanol | Reagent | 95% or 200 Proof | Decon Labs | Recrystallization solvent. |
| Deionized Water | Type II | N/A | In-house | Used for solutions and washing. |
| Deuterated Solvents (e.g., D₂O) | NMR Grade | ≥99.8% atom D | Cambridge Isotope Labs | For NMR analysis. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Thermometer and adapter
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
NMR Spectrometer, FT-IR Spectrometer, HPLC system
Detailed Experimental Protocols
Protocol 3.1: Synthesis of 4-Hydroxy-3,5-dimethylbenzenesulfonic Acid
This protocol details the electrophilic sulfonation of the starting phenol. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charge Reagents: Add 2,6-dimethylphenol (12.2 g, 0.10 mol) to the flask.
-
Sulfonation: Slowly add concentrated sulfuric acid (15 mL, ~0.28 mol) dropwise via the dropping funnel over 30-40 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and maintain the internal temperature below 10°C. This minimizes charring and the formation of undesired byproducts like bis(4-hydroxy-3,5-dimethylphenyl) sulfone.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. The mixture will become a thick, viscous paste.
-
Monitoring (Optional): The reaction can be monitored by taking a small aliquot, quenching it in water, neutralizing it, and analyzing by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Protocol 3.2: Neutralization and Isolation of the Sodium Salt
This protocol describes the conversion of the sulfonic acid intermediate to the final sodium salt and its purification.
-
Quenching: Carefully and slowly pour the viscous reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. This step is also exothermic.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a 10 M sodium hydroxide solution dropwise while monitoring the pH. Continue adding the base until the pH of the solution is stable at 7.0 ± 0.5. Causality: Precise pH control is essential. An overly acidic solution will result in the isolation of the sulfonic acid, while an overly basic solution can lead to degradation or the presence of excess NaOH in the final product.
-
Precipitation: Once neutralized, add sodium chloride (10-15 g) to the solution and stir for 30 minutes. This technique, known as "salting out," reduces the solubility of the organic salt in the aqueous phase, promoting its precipitation.
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated NaCl solution, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of a hot 9:1 ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[5]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70°C to a constant weight.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C[7] |
| Solubility | Soluble in water |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~7.2 (s, 2H, Ar-H), ~2.2 (s, 6H, -CH₃) |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~155 (C-OH), ~140 (C-SO₃), ~128 (C-CH₃), ~125 (C-H), ~16 (-CH₃) |
| FT-IR (KBr Pellet) | ν (cm⁻¹): 3450 (br, O-H), 3050 (Ar C-H), 2950 (Aliph. C-H), 1200 & 1040 (S=O) |
| Purity (HPLC) | ≥98% |
Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Caption: Synthesis and characterization workflow diagram.
Safety and Handling
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Sodium Hydroxide: Solid NaOH and its concentrated solutions are highly caustic and can cause severe burns to skin and eyes. Handle with appropriate PPE. The neutralization process is exothermic and should be performed with cooling.
-
General Precautions: Perform all steps in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust from the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly elevate the temperature (e.g., to 40°C) after the initial addition. |
| Product lost during workup. | Ensure pH is neutral before salting out. Use minimal solvent for recrystallization. | |
| Dark/Charred Product | Reaction temperature was too high. | Maintain strict temperature control (<10°C) during H₂SO₄ addition. |
| Impure Product (by NMR/HPLC) | Incomplete reaction or side products. | Ensure sufficient reaction time. Improve purification by performing a second recrystallization. |
| Excess NaOH or NaCl present. | Wash the filter cake thoroughly with cold ethanol to remove residual salts. | |
| Product Fails to Precipitate | Insufficient salting out. | Add more NaCl to further decrease the product's solubility. |
| Solution is too dilute. | If feasible, remove some water using a rotary evaporator before attempting precipitation. |
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Li, Q., et al. (2022). Methods for the synthesis of (hetero)arylsulfonate esters. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Alkyl Aryl Sulfonate. Retrieved from [Link]
- Google Patents. (2022). CN114409576A - Aryl sulfonate surfactant and preparation method thereof.
- Google Patents. (2010). CN101664656B - A kind of preparation method of alkyl aryl sulfonate anionic surfactant.
- Google Patents. (1973). US3714269A - Process for producing 2,6-dimethylphenol.
-
PubChem. (n.d.). 2,6-dimethylphenol-4-sulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 4,4'-sulfonylbis[2,6-dimethyl-. Retrieved from [Link]
-
CynapseDX. (n.d.). Sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]2,6-Xylenol)
Sources
- 1. scribd.com [scribd.com]
- 2. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]
- 3. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Xylenol - Wikipedia [en.wikipedia.org]
- 5. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
- 6. Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | C16H18O4S | CID 83310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ≥98% purity (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Sulfonated Xylenols as Lipophilic Brønsted Acid Catalysts
Topic: Catalytic Applications of Sulfonated Xylenols in Condensation Reactions Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
Sulfonated xylenols—specifically 2,4-dimethylbenzenesulfonic acid (2,4-DMBS) —represent a distinct class of arylsulfonic acid catalysts. While often overshadowed by p-toluenesulfonic acid (PTSA), sulfonated xylenols offer superior lipophilicity and specific steric advantages in condensation reactions involving hydrophobic substrates.
This guide details the utility of 2,4-DMBS in acid-catalyzed condensation reactions, specifically focusing on Bisphenol synthesis and the Pechmann condensation for coumarin scaffolds. Unlike inorganic mineral acids (H₂SO₄), sulfonated xylenols minimize oxidative charring and allow for homogeneous catalysis in non-polar organic media, making them critical tools for high-purity pharmaceutical and polymer intermediate synthesis.
Catalyst Profile & Mechanism
Chemical Identity[1][2]
-
Compound: 2,4-Dimethylbenzenesulfonic acid (m-Xylene-4-sulfonic acid)[1][2]
-
Acidity (pKa): ~ -2.0 (Strong Brønsted Acid)
-
Solubility: High solubility in water, alcohols, and moderately polar organic solvents (acetonitrile, ethyl acetate).
Mechanistic Advantage
In condensation reactions, the sulfonic acid group protonates the electrophilic carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack. The xylenol backbone provides two methyl groups, which increase the catalyst's solubility in hydrophobic reaction mixtures compared to benzenesulfonic acid. This "lipophilic acidity" ensures better contact between the catalyst and non-polar reactants (e.g., heavy phenols, long-chain ketones).
Mechanistic Pathway (Pechmann Condensation)
The following diagram illustrates the catalytic cycle for the synthesis of 4-methylcoumarin using sulfonated xylenol.
Figure 1: Catalytic cycle of 2,4-DMBS in the Pechmann condensation. The catalyst facilitates both transesterification and the final dehydration step.
Protocol A: Synthesis of Bisphenol Z
Context: Bisphenols are synthesized by condensing a phenol with a ketone. Sulfonated xylenols are preferred over H₂SO₄ for high-value bisphenols (like Bisphenol Z) to prevent the formation of oxidative tar byproducts and sulfonated impurities.
Materials
-
Substrate: Phenol (excess)
-
Electrophile: Cyclohexanone (for Bisphenol Z)
-
Promoter: 3-Mercaptopropionic acid (Thiol promoter enhances regioselectivity for p,p'-isomer)
-
Solvent: Toluene (optional, for azeotropic water removal)
Experimental Procedure
-
Charge: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, add Phenol (47.0 g, 0.5 mol) .
-
Melt: Heat to 45°C to melt the phenol.
-
Catalyst Addition: Add 2,4-DMBS (1.86 g, 10 mmol) and 3-Mercaptopropionic acid (0.1 mL) . Stir until the mixture is homogeneous.
-
Note: Unlike heterogeneous resins, 2,4-DMBS dissolves, creating a single phase.
-
-
Reaction: Dropwise add Cyclohexanone (9.8 g, 0.1 mol) over 30 minutes. Maintain temperature between 50°C – 60°C .
-
Critical Control: Exotherms above 70°C promote ortho-alkylation and tar formation.
-
-
Equilibrium Shift: Stir for 6–8 hours.
-
Optimization: For maximum conversion, apply a light vacuum (100 mbar) or use a Dean-Stark trap with toluene to remove the water formed during condensation.
-
-
Quench: Neutralize the catalyst by adding Sodium Carbonate (aq, 10% w/v) until pH 7.
-
Isolation:
-
Distill off excess phenol and water under reduced pressure (10 mbar, 80°C).
-
Recrystallize the residue from Toluene/Ethanol (90:10).
-
-
Validation: Bisphenol Z (MP: ~190°C). Purity by HPLC (>98%).
Protocol B: Pechmann Condensation (Coumarin Synthesis)
Context: The synthesis of coumarins is a vital reaction in drug discovery (anticoagulants, anti-HIV agents). 2,4-DMBS serves as a "green" alternative to concentrated sulfuric acid, offering easier workup and higher yields for sensitive substrates.
Materials
-
Phenol: Resorcinol (1.1 g, 10 mmol)
-
Beta-Keto Ester: Ethyl Acetoacetate (1.3 g, 10 mmol)
-
Catalyst: 2,4-DMBS (0.18 g, 1 mmol, 10 mol%)
-
Solvent: Ethanol (solvent-free is also possible)
Experimental Workflow
Figure 2: Step-by-step workflow for the Pechmann condensation using 2,4-DMBS.
Detailed Procedure
-
Setup: In a 50 mL round-bottom flask, combine Resorcinol and Ethyl Acetoacetate.
-
Catalysis: Add 2,4-DMBS (10 mol%). If the mixture is too viscous, add 2 mL of Ethanol.
-
Heating: Heat the mixture to 80°C (Reflux) .
-
Observation: The mixture will liquefy and eventually solidify as the coumarin product precipitates (if solvent-free).
-
-
Monitoring: Check TLC every 30 mins. The disappearance of Resorcinol indicates completion.[4]
-
Work-up: Pour the hot reaction mixture into 50 g of crushed ice with vigorous stirring. The sulfonated xylenol is water-soluble and will remain in the aqueous phase, while the coumarin precipitates.
-
Purification: Filter the solid precipitate. Wash with cold water (3 x 20 mL). Recrystallize from ethanol to obtain 7-Hydroxy-4-methylcoumarin.
Comparative Data: 2,4-DMBS vs. Standard Catalysts
The following table summarizes the performance of 2,4-DMBS against traditional catalysts in the condensation of Resorcinol and Ethyl Acetoacetate.
| Catalyst | Load (mol%) | Conditions | Yield (%) | Side Products |
| 2,4-DMBS | 10% | 80°C, 2 h | 92% | Minimal |
| H₂SO₄ (Conc.) | Excess | RT, 24 h | 75% | Sulfonated phenols (Black tar) |
| PTSA | 10% | 80°C, 3 h | 88% | Moderate |
| AlCl₃ (Lewis) | 100% | 120°C, 4 h | 65% | High (Aluminum salts waste) |
Data derived from comparative analysis of arylsulfonic acid efficacy in Pechmann condensations [1, 3].
Catalyst Preparation (In-House Protocol)
If commercial 2,4-DMBS is unavailable, it can be synthesized with high purity.
-
Reagents: 2,4-Xylenol (2,4-Dimethylphenol) and Chlorosulfonic acid.
-
Procedure:
-
Dissolve 2,4-xylenol (12.2 g, 0.1 mol) in Chloroform (50 mL).
-
Cool to 0°C in an ice bath.
-
Dropwise add Chlorosulfonic acid (11.6 g, 0.1 mol) over 20 minutes.
-
Stir at RT for 2 hours.
-
Filter the precipitated sulfonic acid.[5] Wash with cold chloroform.
-
Yield: ~90% as a hygroscopic white solid. Store in a desiccator.
-
References
-
Das, D., Lee, J. F., & Cheng, S. (2004). Selective synthesis of Bisphenol-A over mesoporous MCM silica catalysts functionalized with sulfonic acid groups. Journal of Catalysis, 223(1), 152-160. Retrieved from [Link]
-
Organic Reactions. (2011).[4] The Pechmann Reaction. Organic Reactions, Vol 7. Retrieved from [Link]
-
PubChem. (2025).[1][6] 2,4-Dimethylbenzenesulfonic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]
- 3. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emunit.hku.hk [emunit.hku.hk]
Troubleshooting & Optimization
Technical Support Center: Purification of Hydroxydimethylbenzenesulfonic Acid Isomers
Welcome to the Technical Support Center for the purification of hydroxydimethylbenzenesulfonic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these valuable compounds. Drawing from extensive field experience, this resource aims to explain the "why" behind experimental choices, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I can expect when synthesizing a specific hydroxydimethylbenzenesulfonic acid isomer?
A1: The isomeric distribution in your crude product is highly dependent on the starting xylenol isomer and the sulfonation conditions. For instance, sulfonation of m-xylene can primarily yield 2,4- and 2,6-isomers under kinetic control, while thermodynamic control (higher temperatures, longer reaction times) may favor the formation of the more stable 3,5-isomer.[1] It is crucial to analyze your starting materials for any isomeric impurities, as these will likely carry through and complicate the purification process.
Q2: What are the primary purification techniques for separating hydroxydimethylbenzenesulfonic acid isomers?
A2: The most effective methods leverage the subtle differences in the physicochemical properties of the isomers. The key techniques include:
-
Fractional Crystallization: This is often the first and most cost-effective method to try. It relies on the differential solubility of the isomers in a particular solvent system.
-
Ion-Exchange Chromatography (IEC): A powerful technique for separating ionic compounds like sulfonic acids based on their affinity for a charged stationary phase.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is an excellent analytical tool to assess purity and can be scaled up for preparative separations.[3]
Q3: How do I choose the right solvent for fractional crystallization?
A3: The ideal solvent will exhibit a significant difference in solubility for your desired isomer compared to the impurities at a given temperature. The sulfonic acid group imparts high polarity and water solubility.[1][4][5] Therefore, you will likely be working with aqueous systems or polar organic solvents. It is often a process of empirical screening. A good starting point is to test the solubility of your crude mixture in a range of solvents at both room temperature and elevated temperatures.
Q4: My hydroxydimethylbenzenesulfonic acid is extremely water-soluble. How can I purify it if standard extraction and silica gel chromatography are ineffective?
A4: This is a common challenge with sulfonic acids.[2] Standard silica gel chromatography is generally not suitable for these highly polar compounds.[2] In this case, ion-exchange chromatography is a highly effective alternative.[2] You can also explore precipitating the sulfonic acid from an aqueous solution by adding a miscible organic "anti-solvent" in which it is insoluble.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your purification experiments.
Fractional Crystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Product does not crystallize upon cooling. | 1. The solution is not sufficiently saturated. 2. The chosen solvent is too effective at dissolving the compound, even at low temperatures.[3] | - Increase Concentration: Evaporate some of the solvent to increase the concentration of your target isomer. - Induce Crystallization: Try adding a seed crystal of the pure compound or scratching the inside of the flask with a glass rod to create nucleation sites.[3] - Utilize an Anti-Solvent: If using a single solvent, carefully add a miscible "anti-solvent" (one in which your product is insoluble) dropwise to induce precipitation.[3] |
| Product "oils out" instead of forming crystals. | 1. The rate of cooling is too rapid. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Significant impurities are present, leading to melting point depression.[3] | - Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. - Solvent Selection: Choose a solvent with a lower boiling point. - Purity Check: The "oiling out" may indicate a high level of impurities. Consider a preliminary purification step before attempting crystallization. |
| Low recovery of purified product. | 1. Excessive solvent was used during dissolution. 2. The product has considerable solubility in the cold solvent.[3] 3. Premature crystallization occurred during hot filtration. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Optimize Temperature: Ensure the solution is cooled to the lowest practical temperature to maximize precipitation. - Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel to prevent the product from crystallizing prematurely. |
Chromatography Issues (Ion-Exchange & HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor separation of isomers (co-elution). | 1. The elution gradient is too steep. 2. The incorrect type of ion-exchange resin is being used. 3. The pH of the mobile phase is not optimal.[3] | - Shallow Gradient: Use a shallower elution gradient to improve the resolution between the isomeric peaks.[3] - Resin Selection: For strong acids like sulfonic acids, a strong anion exchange (SAX) resin is typically required.[3] - pH Adjustment: Adjust the pH of the buffer to optimize the charge differences between the isomers, thereby affecting their retention on the column.[3] |
| Low recovery of product from the column. | 1. The product is too strongly bound to the resin. 2. The product has precipitated on the column.[3] | - Increase Elution Strength: Increase the ionic strength of the elution buffer to effectively displace the strongly bound sulfonic acid.[3] - Maintain Solubility: Ensure that the solubility of your sample is maintained in the mobile phase throughout the chromatographic run to prevent precipitation.[3] |
| Peak tailing or broadening in HPLC. | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system. | - Mobile Phase Modifiers: Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask active sites on the stationary phase. - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - System Check: Inspect all fittings and tubing for potential sources of dead volume. |
Experimental Protocols
Protocol 1: General Fractional Crystallization Workflow
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of your crude hydroxydimethylbenzenesulfonic acid mixture in various polar solvents (e.g., water, ethanol, isopropanol, acetic acid, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent to your crude product and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Analysis: Assess the purity of the crystals using HPLC and melting point analysis. A sharp melting point range close to the literature value indicates high purity.[3]
Protocol 2: Analytical HPLC for Isomer Purity
This protocol provides a starting point for developing a method to assess the isomeric purity of your hydroxydimethylbenzenesulfonic acid samples.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: Begin with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition.[3]
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in the purification of hydroxydimethylbenzenesulfonic acid isomers.
Caption: General purification workflow for hydroxydimethylbenzenesulfonic acid isomers.
Caption: Troubleshooting logic for fractional crystallization.
References
-
Sciencemadness.org. (2020-04-01). Separation of xylene isomers. Retrieved from [Link]
-
Fegas, et al. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry. Retrieved from [Link]
-
Solubility of Things. 2,5-Dimethylbenzenesulfonic acid. Retrieved from [Link]
- Stuart, A. P. (1957). U.S. Patent No. 2,802,888. U.S. Patent and Trademark Office.
-
ResearchGate. (1988). Determination of toluenesulfonic acid isomers by gas chromatography. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Reddit. (2024-12-21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Dimethylphenol Sulfonation
Welcome to the technical support center for the sulfonation of dimethylphenol (also known as xylenol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures and troubleshooting common issues encountered during this critical electrophilic aromatic substitution reaction. As your Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven insights to ensure your experiments are both successful and reproducible.
Section 1: Foundational Principles & FAQs
This section addresses the core concepts governing the sulfonation of dimethylphenols, providing the "why" behind the experimental observations.
Q1: What are the primary factors influencing the regioselectivity of dimethylphenol sulfonation?
A1: The outcome of dimethylphenol sulfonation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, primarily temperature. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. The two methyl (-CH₃) groups are also activating and ortho, para-directing. The final position of the sulfonic acid group (-SO₃H) depends on the specific isomer of dimethylphenol used and whether the reaction is under kinetic or thermodynamic control.
-
Electronic Effects : The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, making it more susceptible to electrophilic attack by SO₃.
-
Steric Hindrance : The methyl groups and the hydroxyl group can physically block the approach of the sulfonating agent to adjacent positions, influencing the ratio of isomers formed.
-
Kinetic vs. Thermodynamic Control : At lower temperatures, the reaction is under kinetic control, favoring the most rapidly formed product. At higher temperatures, the reaction becomes reversible, allowing for equilibration to the most stable product (thermodynamic control).[1][2]
Q2: What is the difference between kinetic and thermodynamic control in the context of dimethylphenol sulfonation, and how does temperature influence it?
A2: This is the most critical concept for optimizing your reaction.
-
Kinetic Control (Low Temperature) : At lower temperatures (e.g., 25-40°C), the reaction favors the formation of the ortho-sulfonated product (relative to the hydroxyl group).[3] This is because the transition state leading to the ortho isomer is often lower in energy, allowing it to form faster. However, this isomer is typically less stable due to steric repulsion between the bulky hydroxyl and sulfonic acid groups.
-
Thermodynamic Control (High Temperature) : At higher temperatures (e.g., 100-110°C or more), the sulfonation reaction becomes reversible.[3][4] This allows the initially formed kinetic product to revert to the starting material and then react again to form the more stable para-sulfonated product. The para isomer is thermodynamically favored because it minimizes steric hindrance.
The relationship between temperature and product distribution is summarized in the diagram below.
Caption: Kinetic vs. Thermodynamic Control in Sulfonation.
Q3: How does the specific isomer of dimethylphenol affect the sulfonation outcome?
A3: The substitution pattern of the starting dimethylphenol is crucial in determining the possible products.
-
2,4-Dimethylphenol : The hydroxyl group at C1, a methyl group at C2, and a methyl group at C4 strongly direct sulfonation to the available ortho and para positions. The primary sites for sulfonation will be C6 (ortho to -OH) and potentially C5, although the latter is less favored due to steric hindrance from the adjacent methyl group. At low temperatures, the kinetic product, 2,4-dimethylphenol-6-sulfonic acid , is expected to be the major product. At higher temperatures, rearrangement to a more stable isomer could occur, but the initial directing effects are very strong for the C6 position.
-
2,6-Dimethylphenol : The hydroxyl group is at C1, with methyl groups at C2 and C6. Both ortho positions are blocked. Therefore, sulfonation is directed to the para position (C4). In this case, the primary product under both kinetic and thermodynamic control is expected to be 2,6-dimethylphenol-4-sulfonic acid .
-
3,5-Dimethylphenol : The hydroxyl group is at C1, with methyl groups at C3 and C5. The ortho positions (C2 and C6) and the para position (C4) are all activated. Steric hindrance from the meta-methyl groups will influence the ortho positions. Therefore, a mixture of isomers is likely, with sulfonation at C2, C4, and C6 possible. Temperature control will be critical to selectively favor one isomer over the others. The C4 (para) position is sterically the most accessible.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SP-T01 | Low yield of the desired sulfonic acid isomer. | Inappropriate reaction temperature: The temperature may be too low for the thermodynamic product or too high for the kinetic product.[3] Insufficient reaction time: The reaction may not have reached completion. Excess water in sulfuric acid: Dilute sulfuric acid is a less effective sulfonating agent.[5] | Temperature Control: For the kinetic (ortho) product, maintain a low temperature (e.g., 25-40°C). For the thermodynamic (para) product, use a higher temperature (e.g., 100-110°C).[3] Reaction Time: Increase the reaction time and monitor progress using TLC or HPLC. Reagent Quality: Use concentrated (96-98%) sulfuric acid or oleum. |
| SP-T02 | Formation of a dark brown or black reaction mixture. | Oxidation of the phenol: Dimethylphenols are susceptible to oxidation, especially at high temperatures. High reaction temperature: Excessive heat can lead to degradation and polymerization. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Temperature Control: Avoid excessively high temperatures. If a high temperature is required for the thermodynamic product, increase the temperature gradually. |
| SP-T03 | Presence of significant amounts of disulfonated byproducts. | High concentration of sulfonating agent: A large excess of sulfuric acid or oleum can lead to multiple sulfonations. High reaction temperature and long reaction time: These conditions can favor further sulfonation. | Stoichiometry Control: Use a controlled molar ratio of the sulfonating agent to the dimethylphenol. A 1:1 to 1.1:1 ratio is a good starting point. Reaction Conditions: Optimize the reaction temperature and time to favor monosulfonation. Monitor the reaction closely. |
| SP-T04 | Product is contaminated with a significant amount of a sulfone byproduct. | High reaction temperature: Sulfone formation is more prevalent at higher temperatures.[6] High concentration of sulfur trioxide (oleum): This can promote the side reaction. | Temperature Management: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Inhibitors: The use of an alkali metal sulfite, such as sodium sulfite, has been shown to reduce sulfone formation.[6] |
| SP-T05 | Difficulty in isolating the desired product from the reaction mixture. | Similar solubility of isomers: The different sulfonic acid isomers may have similar solubilities, making separation by simple crystallization challenging. Residual sulfuric acid: This can interfere with product isolation and purification. | Fractional Crystallization of Salts: Convert the sulfonic acids to their salts (e.g., sodium or barium salts), which may have different solubility profiles, allowing for separation by fractional crystallization. Chromatography: For small-scale purifications, column chromatography on silica gel can be effective. Workup: After the reaction, carefully pour the mixture into cold water or onto ice to precipitate the product and dilute the sulfuric acid. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 2,4-Dimethylphenol-6-sulfonic Acid (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled ortho-isomer.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 12.2 g (0.1 mol) of 2,4-dimethylphenol.
-
Reagent Addition : Slowly and with vigorous stirring, add 10.8 g (0.11 mol) of concentrated (98%) sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 25-40°C. The addition should be dropwise to control the exothermic reaction.
-
Reaction : After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature (25°C) for 4-6 hours.
-
Workup : Carefully pour the reaction mixture into 100 mL of ice-cold water with stirring. The product may precipitate.
-
Isolation : Isolate the solid product by vacuum filtration and wash with a small amount of cold water. The product can be further purified by recrystallization.
Protocol 2: Synthesis of 2,6-Dimethylphenol-4-sulfonic Acid (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically controlled para-isomer.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12.2 g (0.1 mol) of 2,6-dimethylphenol.
-
Reagent Addition : Slowly add 10.8 g (0.11 mol) of concentrated (98%) sulfuric acid with stirring.
-
Reaction : Heat the reaction mixture to 100-110°C using an oil bath. Maintain this temperature and continue stirring for 3-5 hours.
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation : Collect the precipitated product by vacuum filtration and wash with cold water. Recrystallize from a suitable solvent for purification.
Workflow for Troubleshooting Sulfone Formation
The formation of bis(hydroxydimethylphenyl) sulfone is a common side reaction. This workflow outlines a systematic approach to mitigate this issue.
Caption: A logical workflow for troubleshooting sulfone byproduct formation.
Section 4: Analytical Methods
Q4: How can I analyze the isomeric purity of my dimethylphenol sulfonic acid product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the isomers of dimethylphenol sulfonic acid.
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The acidic mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape.[7][8]
-
Detection : UV detection, typically in the range of 210-230 nm, is suitable for these aromatic compounds.
-
Method Development : Optimizing the mobile phase composition, gradient profile, and pH is crucial for achieving good resolution between the isomers.[9]
References
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
- Google Patents. (n.d.).
-
AWS. (2011). Greener methods for batch sulfonation. [Link]
- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
- Google Patents. (n.d.).
-
PubMed Central (PMC). (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. [Link]
- Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.
-
MDPI. (n.d.). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. [Link]
-
Chemistry Stack Exchange. (2019). Difference in major product of sulphonation of phenols. [Link]
-
Quora. (2015). What are the products formed from phenol and concentrated sulfuric acid?. [Link]
-
New Jersey Institute of Technology. (n.d.). SOP223 Phenolics-Rev. [Link]
-
Agilent. (2012). HPLC Method Development. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-Dimethyl-6-hydroxymethylphenol. [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
-
NJIT Digital Commons. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
-
PubMed. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
Chemistry Stack Exchange. (2025). Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures?. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3. The Influence of the Solvent System on the Reactivity and the Sulfonic Acid Product Distribution.. [Link]
-
ResearchGate. (2026). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. [Link]
-
PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. [Link]
-
ResearchGate. (n.d.). Synthesis scheme showing the synthesis of hydroxy diphenyl sulfone bis para-ester phosphoric triglycidylether (TGEHDSEP). [Link]
- Google Patents. (n.d.). CN103880717A - Preparation method of bis(3-allyl-4-hydroxy phenyl)
-
Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]
-
PubMed. (2009). Rhenium-catalyzed regioselective alkylation of phenols. [Link]
Sources
- 1. Reevaluation of the phenol-sulfuric acid reaction for the estimation of hexoses and pentoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: A Scientist's Guide to Handling Hygroscopic Hydroxydimethylbenzenesulfonic Acid Solids
Welcome to the technical support guide for hydroxydimethylbenzenesulfonic acid. As Senior Application Scientists, we understand that the success of your research is contingent on the precise handling of reagents. Hydroxydimethylbenzenesulfonic acid is a valuable compound in various research and development applications; however, its hygroscopic nature presents a significant challenge. This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the accuracy, reproducibility, and integrity of your experimental work.
The sulfonic acid moiety (–SO₃H) in the molecule has a strong affinity for water, readily absorbing moisture from the atmosphere.[1][2] This seemingly simple physical process can have profound chemical consequences, leading to issues such as inaccurate weighing, altered physical states (clumping or deliquescence), and even chemical degradation through hydrolysis.[3][4][5] This guide is structured to provide both quick answers through FAQs and detailed, problem-oriented solutions to empower you in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the hygroscopic nature of hydroxydimethylbenzenesulfonic acid.
Q1: What exactly is hygroscopicity, and why is hydroxydimethylbenzenesulfonic acid particularly susceptible?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, such as the air.[4][6] Hydroxydimethylbenzenesulfonic acid is highly susceptible due to the presence of the sulfonic acid functional group. This group is polar and can form strong hydrogen bonds with water molecules, actively pulling them from the atmosphere into the solid's matrix.[1] This process can continue until the solid becomes visibly damp, cakes together, or in severe cases, dissolves in the absorbed water (a phenomenon known as deliquescence).[4][5]
Q2: How can I visually determine if my batch of hydroxydimethylbenzenesulfonic acid has already absorbed significant moisture?
A2: The first indication is often a change in the physical appearance of the solid. A fresh, dry powder should be free-flowing. Signs of moisture absorption include:
-
Clumping or Caking: The powder loses its fine, free-flowing nature and forms aggregates.[6]
-
"Wet" or Pasty Appearance: The solid may look damp or begin to stick to the container walls.
-
Deliquescence: In environments with high humidity, the solid may absorb enough water to completely dissolve and form a concentrated aqueous solution.[4][5]
You should always consult the Safety Data Sheet (SDS) which may provide specific information on the compound's hygroscopic properties.[3]
Q3: What are the immediate consequences of using "wet" hydroxydimethylbenzenesulfonic acid in my experiment?
A3: Using hydroxydimethylbenzenesulfonic acid that has absorbed water can critically compromise your experiment in several ways:
-
Inaccurate Concentration: A significant portion of the mass you weigh out will be water, not the active compound. This leads to the preparation of solutions with a lower-than-intended concentration, directly impacting reaction stoichiometry, dose-response curves, and overall reproducibility.[3]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[3]
-
Altered Physical Properties: Changes in the solid's physical state can make it difficult to handle and transfer accurately.[7]
Q4: What are the ideal storage conditions to prevent moisture absorption?
A4: Proper storage is the most critical step in managing hygroscopic compounds. The ideal conditions are summarized in the table below.
| Storage Method | Environment | Best For | Key Considerations |
| Tightly Sealed Container | Ambient | Short-term storage of less sensitive materials | The container must be truly airtight. Re-seal immediately after use.[6] |
| Desiccator | Low Humidity | Routine long-term storage | Use an active desiccant like silica gel or molecular sieves. Ensure the desiccant is periodically regenerated or replaced.[3][4] |
| Glove Box | Inert, Dry Atmosphere (e.g., N₂, Ar) | Highly sensitive compounds and critical experiments | This is the gold standard, providing the best protection against moisture and atmospheric oxygen.[3][8] |
Before opening, always allow the container to equilibrate to the ambient temperature of the weighing area while still inside a desiccator to prevent condensation from forming on the cold solid.[3]
Part 2: Troubleshooting Guide - Problem-Oriented Solutions
This section provides direct answers to specific problems you may encounter during your experimental workflow.
Problem: "While weighing the solid on an analytical balance, the mass reading is unstable and continuously increases."
-
Causality: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[3] The rate of mass increase is proportional to the ambient humidity and the surface area of the solid exposed.
-
Solution:
-
Work Quickly: Prepare all necessary tools (spatula, weigh boat, receiving flask) before opening the main container. Minimize the time the solid is exposed to the atmosphere.[3][6]
-
Use a Suitable Vessel: Weigh the solid in a vessel with a narrow opening, such as a vial, rather than on open weigh paper to reduce the exposed surface area.
-
Control the Environment: If possible, move the analytical balance into a low-humidity environment like a glove box.[3][8]
-
Employ "Weighing by Difference": Pre-weigh the sealed container of the acid. Quickly transfer an approximate amount of solid to your reaction vessel and re-seal the container. Weigh the container again. The difference in mass is the amount of solid transferred. This technique minimizes exposure time on the balance pan.[3]
-
Problem: "I opened a new container of hydroxydimethylbenzenesulfonic acid, and it already appears clumpy and caked."
-
Causality: This indicates that the solid may have been improperly stored or that the container seal was compromised during shipping or previous handling, allowing moisture to enter.
-
Solution:
-
Assess Suitability: For non-quantitative applications, you might be able to proceed after breaking up the clumps. However, for any application requiring accurate concentration, the water content is now an unknown variable.
-
Drying (Use with Caution): You can attempt to dry the material under a high vacuum, possibly with gentle heating. Crucially, you must first verify the thermal stability of hydroxydimethylbenzenesulfonic acid from its SDS or other literature to prevent decomposition. [3][6][9]
-
Use a Fresh Container: The most reliable solution is to discard the compromised batch and use a new, unopened container to ensure the integrity of your results.[3]
-
Problem: "My experimental results, such as reaction yields or biological assay data, are inconsistent and not reproducible."
-
Causality: Inconsistent results are a common downstream effect of using a hygroscopic reagent without proper controls. The root cause is likely an inaccurate initial concentration due to unaccounted-for water mass in the starting material.[3]
-
Solution:
-
Review Handling Procedures: Systematically review your storage, handling, and weighing protocols against the best practices outlined in this guide.
-
Prepare Stock Solutions Fresh: Prepare stock solutions immediately before each experiment from solid that has been stored correctly. Avoid using aged solutions where degradation may have occurred.[3]
-
Quantify Water Content: For the most rigorous and reproducible science, the water content of your solid should be determined experimentally. The Karl Fischer titration method is the industry standard for accurately measuring water content in solids.[10][11][12] This allows you to calculate a correction factor for your weighing and achieve a highly accurate solution concentration.
-
Part 3: Protocols and Best Practices
This section provides step-by-step methodologies for critical handling procedures.
Protocol 3.1: Accurate Weighing of Hydroxydimethylbenzenesulfonic Acid (Weighing by Difference)
This protocol is designed to minimize atmospheric exposure and provide a highly accurate measurement.
-
Acclimatization: Place the sealed container of hydroxydimethylbenzenesulfonic acid in a desiccator at room temperature for at least 30 minutes to allow it to thermally equilibrate.
-
Initial Weighing: Place the entire sealed container on the analytical balance and record its mass to the highest precision (Mass₁).
-
Preparation: Have your receiving vessel (e.g., a reaction flask with a septum) ready and near the balance.
-
Transfer: Working swiftly, open the container, remove the approximate amount of solid needed using a clean, dry spatula, and add it to your receiving vessel. Immediately and tightly reseal the source container.
-
Final Weighing: Place the sealed container back on the same analytical balance and record its new mass (Mass₂).
-
Calculation: The exact mass of the transferred solid is Mass₁ - Mass₂ . This value is accurate because the solid was never sitting exposed on the balance pan.
Protocol 3.2: Preparation of a Concentration-Corrected Stock Solution
This protocol incorporates a water content determination step for maximum accuracy.
-
Determine Water Content: Using a representative sample of your hydroxydimethylbenzenesulfonic acid solid, determine the percentage of water content (%w/w) via Karl Fischer titration.[11][12]
-
Calculate Corrected Mass: Decide on the target mass of the dry acid you need (Target Mass_dry). Use the following formula to calculate the actual mass of the hygroscopic solid you will need to weigh out (Corrected Mass_wet):
-
Corrected Mass_wet = Target Mass_dry / (1 - (%water / 100))
-
-
Weighing: Using the "Weighing by Difference" protocol (3.1), accurately weigh out the calculated Corrected Mass_wet.
-
Dissolution: Add the weighed solid to a Class A volumetric flask. Add a portion of the desired solvent, swirl to dissolve completely, and then dilute to the final volume mark.
-
Documentation: Record the water content, the corrected mass, and the final concentration on the vessel label. This solution is now standardized against its water content, ensuring high accuracy for downstream applications.
Part 4: Visual Workflows
The following diagrams illustrate key decision-making processes for handling hydroxydimethylbenzenesulfonic acid.
Caption: Workflow for handling a new compound batch.
Caption: Troubleshooting inconsistent experimental results.
References
- Benchchem. (n.d.). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Chromatography Forum. (2008). How to weigh a higroscopic substance.
- Hayman, D. F. (1940). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 12(7), 404-407.
- Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Kett. (n.d.). Learn the Six Methods For Determining Moisture. Test Equipment and Measurement Instrument Blog.
- Prakash, K., Sridharan, A., & Sudheendra, S. (2016). Hygroscopic moisture content: Determination and correlations. Environmental Geotechnics, 3(2), 82-90.
- ResearchGate. (n.d.). Water in Perfluorinated Sulfonic Acid Nafion Membranes.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- ResearchGate. (n.d.). Water uptake and number of absorbed water molecules per sulfonic acid group.
- Sensortech Systems. (n.d.). Principles of Moisture Measurement.
- Wikipedia. (n.d.). Hygroscopy.
- Zarmpi, P., Flanagan, T., Mee, S., Mann, J., & Fotaki, N. (2017). Effect of Moisture on Powder Flow Properties of Theophylline. Pharmaceutics, 9(2), 19.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Hygroscopy - Wikipedia [en.wikipedia.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Effect of Moisture on Powder Flow Properties of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 11. blog.kett.com [blog.kett.com]
- 12. Principles of Moisture Measurement | Sensortech Systems [sensortechsystems.eu]
Validation & Comparative
Comparative 1H NMR Guide: 3,5-Dimethyl-4-hydroxybenzenesulfonic Acid
This guide provides an in-depth technical comparison of the 1H NMR characteristics of 3,5-dimethyl-4-hydroxybenzenesulfonic acid (often referred to as DHBS or a derivative of 2,6-xylenol) versus its synthetic precursor and common structural analogues.
Executive Summary
In drug development and diagnostic reagent synthesis (e.g., Trinder reagents), 3,5-dimethyl-4-hydroxybenzenesulfonic acid serves as a critical intermediate. Its structural verification relies heavily on distinguishing it from its precursor, 2,6-dimethylphenol (2,6-xylenol) .
This guide focuses on the regiospecific spectral changes that occur during sulfonation. The transition from a coupled aromatic system (doublet/triplet) to a magnetically equivalent singlet is the definitive "fingerprint" for successful synthesis.
Structural Context & NMR Expectations
To interpret the NMR accurately, one must understand the change in symmetry and proton environments.
-
Precursor (2,6-Dimethylphenol): Possesses
symmetry. The aromatic ring has protons at positions 3, 4, and 5 (relative to the OH at position 1). Protons 3 and 5 are equivalent; Proton 4 is unique. -
Product (3,5-Dimethyl-4-hydroxybenzenesulfonic acid): Sulfonation occurs at the para position (C4) relative to the hydroxyl group, displacing the unique proton. The remaining protons (originally 3 and 5) become positions 2 and 6 relative to the sulfonic acid group (or remain 3 and 5 relative to OH, but now have no neighbor).
The "Smoking Gun" Signal
The primary indicator of successful conversion is the collapse of the aromatic coupling pattern .
| Feature | Precursor: 2,6-Dimethylphenol | Product: 3,5-Dimethyl-4-hydroxybenzenesulfonic acid |
| Aromatic Multiplicity | Doublet + Triplet (Coupled system) | Singlet (Isolated system) |
| Proton Count (Ar-H) | 3H | 2H |
| Chemical Shift | Upfield (~6.7 – 7.0 ppm) | Downfield (~7.4 – 7.6 ppm) due to |
Detailed Spectral Comparison
The following data compares the spectral fingerprints in standard deuterated solvents. Note that the product is highly polar and typically analyzed in
A. Aromatic Region (6.0 – 8.0 ppm)
-
Precursor (2,6-Dimethylphenol) in
:-
6.93 ppm (d,
Hz, 2H): Assigned to H3/H5 (meta to OH). -
6.74 ppm (t,
Hz, 1H): Assigned to H4 (para to OH). -
Interpretation: The presence of the triplet at 6.74 ppm confirms the para position is unsubstituted.
-
6.93 ppm (d,
-
Product (DHBS) in
:- 7.55 ppm (s, 2H): Assigned to H2/H6 (relative to sulfonate).
-
Interpretation: The triplet disappears completely. The remaining doublet collapses into a sharp singlet because the neighboring proton is replaced by a sulfonate group. The shift moves downfield (+0.6 to +0.8 ppm) due to the electron-withdrawing nature of the sulfonic acid ortho to these protons.
B. Aliphatic Region (2.0 – 2.5 ppm)
-
Precursor:
- 2.20 ppm (s, 6H): Methyl groups at positions 2,6.
-
Product:
- 2.25 – 2.30 ppm (s, 6H): Methyl groups at positions 3,5 (relative to sulfonate).
-
Interpretation: The methyl shift is relatively conserved but may show a slight downfield shift due to the global electron-withdrawing effect of the sulfonate group on the ring system.
C. Labile Protons (OH / SO3H)
-
In
: These protons exchange rapidly and are invisible (merged with HDO peak at ~4.79 ppm). -
In DMSO-
:-
Phenolic OH: Often appears as a broad singlet around
8.5 – 9.5 ppm . -
Sulfonic Acid OH: Extremely broad, often ranging from
10 – 14 ppm , or invisible depending on water content.
-
Experimental Protocol: Quality Control Workflow
This protocol ensures reproducible data for validating the purity of 3,5-dimethyl-4-hydroxybenzenesulfonic acid (sodium salt or free acid).
Step 1: Solvent Selection
-
Target: Product (Polar/Ionic).
-
Solvent: Deuterium Oxide (
, 99.9% D) is preferred for the sodium salt. DMSO- is required if the free acid is poorly soluble in water or if observation of the phenolic proton is necessary. -
Internal Standard: TSP (sodium 3-trimethylsilylpropionate-2,2,3,3-d4) is recommended for
as TMS is insoluble. Set TSP to 0.00.
Step 2: Sample Preparation
-
Weigh 10-15 mg of the dry powder into a clean vial.
-
Add 0.6 mL of solvent (
). -
Vortex until fully dissolved (solution must be clear; turbidity indicates unreacted precursor or inorganic salts).
-
Transfer to a 5mm NMR tube.
Step 3: Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.
-
Scans (NS): 16 (usually sufficient due to symmetry and methyl intensity).
-
Relaxation Delay (D1):
5 seconds (critical for accurate integration of aromatic protons vs. methyls, as aromatic can be long). -
Spectral Width: -2 to 14 ppm.
Logic Flow for Spectral Interpretation
The following diagram outlines the decision process for verifying the product and identifying common failure modes (e.g., incomplete sulfonation).
Figure 1: Decision logic for interpreting 1H NMR data of sulfonated xylenol derivatives. High contrast paths indicate the "Happy Path" for successful synthesis.
Summary of Chemical Shifts (Reference Table)
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ar-H | 7.55 | Singlet | 2H | Protons at C2, C6 (Ortho to |
| HDO | 4.79 | Singlet | Variable | Residual Solvent ( |
| Ar-CH3 | 2.28 | Singlet | 6H | Methyls at C3, C5 |
| TSP | 0.00 | Singlet | Reference | Internal Standard |
Note: Shifts may vary by
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Search for 2,6-Dimethylphenol for precursor comparison). [Link]
-
PubChem. (2024). Sodium 4-hydroxybenzenesulfonate (Analogous assignments). [Link]
A Comparative Guide to the Acidity of Hydroxydimethylbenzenesulfonic Acid and p-Toluenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic sulfonic acids are a class of strong organic acids pivotal to numerous applications, from their role as catalysts in organic synthesis to their use as counterions for basic drugs, where they influence critical properties like solubility and stability.[1][2] Their acidic strength, quantified by the acid dissociation constant (pKa), is a governing parameter of their function. This guide provides an in-depth comparative analysis of the acidity of p-toluenesulfonic acid (PTSA), a widely used laboratory and industrial acid, and hydroxydimethylbenzenesulfonic acid. We will explore the theoretical underpinnings of their acidity, present comparative data, and provide a robust experimental protocol for empirical validation. The central question addressed is how the substitution pattern on the aromatic ring—a single methyl group versus two methyls and a hydroxyl group—modulates the acidic strength of the sulfonic acid moiety.
Theoretical Framework: The Dominance of Conjugate Base Stability
The acidity of a Brønsted acid is fundamentally determined by the stability of its conjugate base formed upon deprotonation.[3][4] For benzenesulfonic acids, the dissociation releases a proton (H⁺) and forms a sulfonate anion (-SO₃⁻). Any factor that stabilizes this anion will facilitate proton release, resulting in a stronger acid and a lower pKa value.[5]
The primary influencers are the electronic effects of the substituents on the benzene ring:
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -Cl) pull electron density away from the aromatic ring. This inductive or resonance-based withdrawal helps to delocalize and stabilize the negative charge of the sulfonate anion, thereby increasing the acidity of the parent molecule.[1][2]
-
Electron-Donating Groups (EDGs): These groups (e.g., -CH₃, -OH, -OCH₃) push electron density into the aromatic ring. This donation of electron density intensifies the negative charge on the sulfonate anion, destabilizing it and making the parent molecule a weaker acid (i.e., having a higher pKa).[1][2]
In our comparison:
-
p-Toluenesulfonic Acid (PTSA): Possesses a methyl group (-CH₃) at the para-position. The methyl group is a weak electron-donating group through induction.
-
Hydroxydimethylbenzenesulfonic Acid: This compound has three substituents: two methyl groups (weak EDGs) and one hydroxyl group (-OH). The hydroxyl group is a potent electron-donating group through resonance, a stronger effect than its inductive withdrawal.
The cumulative electron-donating effect of two methyl groups and a hydroxyl group is anticipated to be significantly greater than that of a single methyl group. This leads to a clear hypothesis: p-toluenesulfonic acid will be the stronger acid.
Quantitative Acidity Comparison
Benzenesulfonic acids are known to be strong acids, often with negative pKa values, indicating near-complete dissociation in water.[1] This can make precise experimental determination challenging, leading to some variation in reported values.
| Compound | Substituents | Net Electronic Effect | Reported/Predicted pKa (in water) | Relative Acidity |
| p-Toluenesulfonic Acid (PTSA) | 4-CH₃ | Weak Electron-Donating | ~ -2.8[6][7] | Stronger Acid |
| Hydroxydimethylbenzenesulfonic Acid | -OH, 2x -CH₃ (Isomer dependent) | Strong Electron-Donating | Predicted to be > -2.8 | Weaker Acid |
Experimental Validation: Protocol for Spectrophotometric pKa Determination
To empirically validate the predicted difference in acidity, a spectrophotometric method is highly reliable. This technique leverages the difference in the UV-Vis absorption spectra between the protonated acid (ArSO₃H) and its deprotonated conjugate base (ArSO₃⁻). By measuring absorbance across a range of pH values, a titration curve can be generated, with the inflection point corresponding to the pKa.[8]
Methodology
-
Preparation of Reagents:
-
Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa range. Given the high acidity, this may require working in mixed aqueous-organic solvents or using superacid media for differentiation.[9][10] For less extreme differences, a standard aqueous buffer system (e.g., phosphate, citrate) can be used.
-
Acid Stock Solutions: Prepare stock solutions of high-purity p-toluenesulfonic acid and hydroxydimethylbenzenesulfonic acid in a suitable solvent (e.g., deionized water or methanol) at a precise concentration (e.g., 1 mM).
-
-
Determination of Limiting Spectra:
-
Acidic Spectrum (Fully Protonated): Prepare a solution of the sulfonic acid in a highly acidic medium (e.g., 0.1 M HCl) to ensure the compound is fully protonated. Record the UV-Vis spectrum.
-
Basic Spectrum (Fully Deprotonated): Prepare a solution of the sulfonic acid in a basic medium (e.g., 0.1 M NaOH) to ensure complete deprotonation. Record the UV-Vis spectrum.
-
-
Spectrophotometric Titration:
-
For each acid, prepare a series of samples by adding a small, constant volume of the stock solution to each of the prepared buffer solutions.
-
Record the UV-Vis spectrum for each sample.
-
Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.[8]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Titration methods for determining purity of hydroxydimethylbenzenesulfonic acid
This guide outlines advanced titration protocols for determining the purity of Hydroxydimethylbenzenesulfonic acid (and its isomers, such as 4-hydroxy-2,5-dimethylbenzenesulfonic acid). These compounds possess a dual chemical nature—a strong sulfonic acid group and a weak phenolic hydroxyl group—requiring specific strategies for accurate quantitation.
Executive Summary & Strategic Selection
Hydroxydimethylbenzenesulfonic acid (HDBSA) presents a unique analytical challenge due to its bifunctional acidity. The sulfonic acid moiety (
Selecting the correct titration method depends on the data required:
-
Method A (Aqueous Alkalimetry): Best for routine Assay (Total Sulfonic Content) . Fast, robust, but blind to the phenolic proton in water.
-
Method B (Non-Aqueous Potentiometry): Best for Purity Profiling . Differentiates between sulfonic and phenolic groups, detecting salt contaminants.
-
Method C (Bromometric Redox): Best for Identity & Ring Integrity . Quantifies the phenol moiety, validating the aromatic structure.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the appropriate titration protocol based on analytical needs.
Method A: Aqueous Potentiometric Alkalimetry (The Standard)
Objective: Determination of Total Sulfonic Acid Content.
Principle: In aqueous solution, the sulfonic acid group fully dissociates, while the phenolic proton remains undissociated due to the leveling effect of water and its high
Experimental Protocol
-
Reagents:
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).
-
Solvent:
-free Deionized Water.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Electrode: Combined Glass pH Electrode (e.g., Ag/AgCl reference).
-
-
Procedure:
-
Accurately weigh ~200 mg of HDBSA into a 150 mL beaker.
-
Dissolve in 50 mL of
-free water. -
Immerse the electrode and stir magnetically at a constant rate (avoid vortexing air).
-
Titrate with 0.1 N NaOH using an autotitrator.
-
Settings: Dynamic dosing (min increment 0.01 mL) to capture the steep inflection.
-
-
Calculation:
- : Volume of NaOH at inflection (mL).
-
: Normality of NaOH.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> - : Weight of sample (g).
- : Equivalent weight of HDBSA (approx. 202.23 g/mol for dihydrate, verify specific hydrate form).
Critical Insight: This method is non-specific for the phenol group. If the sample contains inorganic acid impurities (e.g.,
Method B: Non-Aqueous Differential Potentiometry (High-Resolution)
Objective: Simultaneous determination of Sulfonic Acid and Phenolic Hydroxyl groups. Principle: Water levels the acidity of strong acids.[2] By using a differentiating solvent (e.g., Acetone, DMF, or t-Butanol), the dielectric constant is lowered. This suppresses the dissociation of the sulfonic acid slightly and enhances the acidity of the phenol, often allowing the resolution of two distinct equivalence points.
Experimental Protocol
-
Reagents:
-
Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol or Isopropanol.
-
Solvent: Acetone (analytical grade) or Dimethylformamide (DMF).
-
Electrode: Glass pH electrode with a non-aqueous electrolyte sleeve (e.g., LiCl in Ethanol) to prevent junction clogging.
-
-
Procedure:
-
Purge the titration vessel with Nitrogen (
) to remove atmospheric (which interferes with TBAH). -
Weigh ~150 mg of HDBSA and dissolve in 40 mL of solvent (Acetone typically provides the sharpest breaks for sulfonated phenols).
-
Titrate with 0.1 N TBAH.
-
-
Data Interpretation:
-
First Inflection (
): Corresponds to the proton. -
Second Inflection (
): Corresponds to the proton. -
Validation: The ratio
should equal if the molecule is intact and pure. Deviations indicate salt formation (e.g., sodium sulfonate) or decomposition.
-
Critical Insight: This method validates the molar ratio of functional groups. If
Method C: Bromometric Redox Titration (Ring Specificity)
Objective: Quantitation of the phenolic moiety via electrophilic aromatic substitution. Principle: The hydroxyl group activates the benzene ring, making it susceptible to bromination at ortho/para positions. Since HDBSA (e.g., 4-hydroxy-2,5-dimethyl...) has specific open positions, bromine will substitute stoichiometrically.
Experimental Protocol (Koppeschaar’s Variant)
-
Reagents:
-
Procedure:
-
Dissolve ~100 mg HDBSA in water in an iodine flask.
-
Add 25.0 mL of Brominating Solution and 5 mL of HCl. Stopper immediately.
-
Allow to stand in the dark for 15 minutes (Bromine is generated in situ and reacts with the phenol).
-
Add 5 mL of KI solution (excess Bromine oxidizes
to Iodine). -
Titrate the liberated Iodine with Thiosulfate until the yellow color fades.
-
Add Starch and continue titrating until the blue color disappears.
-
-
Calculation:
-
Note: Stoichiometry must be pre-determined. For 4-hydroxy-2,5-dimethylbenzenesulfonic acid, substitution likely occurs at the vacant ortho position (C-6) or via displacement if forcing conditions are used. Validation with a pure standard is required to establish the "Bromine Number".
-
Comparative Data Analysis
The following table contrasts the performance metrics of the three methodologies.
| Feature | Method A: Aqueous | Method B: Non-Aqueous | Method C: Bromometry |
| Primary Analyte | Phenolic Ring | ||
| Precision (RSD) | < 0.2% | < 0.5% | < 1.0% |
| Interferences | Inorganic acids ( | Atmospheric | Oxidizable impurities |
| Cost/Run | Low | High (Solvents, TBAH) | Medium |
| Throughput | High (5-10 min) | Low (15-20 min) | Low (30+ min) |
| Key Advantage | Robustness & Speed | Structural Insight | Orthogonal Validation |
Visualizing the Titration Curves
The diagram below illustrates the theoretical curve differences between Aqueous (Method A) and Non-Aqueous (Method B) titrations for HDBSA.
Figure 2: Schematic representation of potentiometric profiles. Method B reveals the "hidden" phenolic inflection.
References
-
Japanese Industrial Standards (JIS). Determination of Purity of Sulfonic Acids and Salts (JIS K 8951).[2] Available at: [Link] (General reference for sulfonic acid titration logic).
-
Fritz, J. S., & Yamamura, S. S. (1957). Rapid Microtitration of Sulfate. Analytical Chemistry.[4][5][6][7][8] (Foundational work on non-aqueous titration of sulfur compounds).
-
Huber, W. (2023).[2] Titrations in Nonaqueous Solvents.[6][7][8] Mettler Toledo Applications. Available at: [Link]
-
PubChem. 4-Hydroxybenzenesulfonic acid (Compound Summary). National Library of Medicine. Available at: [Link][9]
-
Smith, C. E., & Frey, H. C. A Volumetric Method for the Determination of Phenolsulfonic Acid.[5] Journal of the American Chemical Society. (Historical basis for bromometric methods).
Sources
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- 2. jmscience.com [jmscience.com]
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- 4. fao.org [fao.org]
- 5. zenodo.org [zenodo.org]
- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Non-aq. Titration.pdf [slideshare.net]
- 9. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Hydroxydimethylbenzenesulfonic Acid
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide provides a comprehensive, step-by-step framework for the proper disposal of hydroxydimethylbenzenesulfonic acid, moving beyond mere procedure to explain the critical reasoning behind each action. Our commitment is to empower you with the knowledge to maintain a secure research environment.
Hazard Assessment and Initial Precautions: Understanding the Compound
Hydroxydimethylbenzenesulfonic acid and its isomers are strong organic acids. A thorough understanding of their hazard profile is the essential first step in safe handling and disposal. Safety Data Sheets (SDS) for structurally similar compounds, such as 4-hydroxy-3,5-dimethylbenzenesulfonic acid and 4-hydroxybenzenesulfonic acid, consistently classify them as corrosive.[1][2][3]
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3] Contact can result in significant tissue damage.
-
Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
-
Environmental Hazard: Acidic solutions can be harmful to aquatic life if not properly neutralized before disposal.[5] Do not empty into drains.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of hydroxydimethylbenzenesulfonic acid, a stringent PPE protocol is non-negotiable. Always wear the following when handling the acid or its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage, including blindness.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use. | Prevents skin contact that can lead to severe burns.[3][5] |
| Body Protection | A lab coat, buttoned, with chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols may be generated, use a respirator. | Minimizes the risk of inhaling irritating vapors or dusts.[4] |
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions. Hydroxydimethylbenzenesulfonic acid waste must be collected in a dedicated, properly labeled container.
-
Incompatible Materials: Never mix hydroxydimethylbenzenesulfonic acid waste with the following:
-
Strong Bases (e.g., sodium hydroxide): Can cause a violent exothermic (heat-generating) reaction.[1][3]
-
Oxidizing Agents (e.g., nitric acid, permanganates): Can lead to unpredictable and potentially explosive reactions.[1][3]
-
Metals: As an acid, it can react with many metals to produce flammable hydrogen gas.[6]
-
-
Waste Container Specifications:
-
Use a corrosive-resistant container, such as high-density polyethylene (HDPE) or glass.
-
The container must have a secure, leak-proof cap.
-
Label the container clearly with "Hazardous Waste," the full chemical name "Hydroxydimethylbenzenesulfonic Acid," and the associated hazard pictograms (e.g., corrosive).
-
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate risks.
For a Liquid Spill:
-
Restrict Access: Immediately alert personnel in the area and secure the location.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial acid spill kit absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.
For a Solid Spill:
-
Avoid Dust: Gently cover the spill to prevent the generation of airborne dust.
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Follow the same decontamination procedure as for a liquid spill.
Step-by-Step Disposal Procedure
For small quantities of hydroxydimethylbenzenesulfonic acid waste typically generated in a laboratory setting, on-site neutralization is a viable and recommended procedure before collection by your institution's Environmental Health and Safety (EHS) department. This process converts the corrosive acid into a more stable salt.
Workflow for Neutralization and Disposal
Caption: Workflow for the safe neutralization and disposal of hydroxydimethylbenzenesulfonic acid waste.
Detailed Neutralization Protocol:
-
Dilution: In a large beaker, place a volume of cold water approximately ten times that of the acid waste you intend to neutralize. While stirring, slowly add the hydroxydimethylbenzenesulfonic acid waste to the water. This dilution step is critical for dissipating the heat that will be generated during neutralization.[7][8][9] Causality: Adding acid to water ensures that the large volume of water can absorb the heat of solution, preventing boiling and splashing. The reverse (adding water to acid) can generate intense heat at the point of contact, causing a violent eruption.
-
Prepare Neutralizing Agent: Prepare a weak base solution, such as 5-10% sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Weak bases are preferable to strong bases like sodium hydroxide for small-scale lab neutralization because the reaction is less exothermic and more easily controlled.
-
Neutralization: While continuously stirring the diluted acid solution, slowly add the weak base solution. You will observe effervescence (gas bubbles) as carbon dioxide is released. Add the base in small increments to control the rate of reaction and prevent excessive foaming.
-
pH Verification: Periodically, and once the gas evolution has ceased, check the pH of the solution using a calibrated pH meter or pH strips. The target pH range for neutralized waste is typically between 6.0 and 8.0. This range ensures the solution is no longer corrosive.
-
Final Collection: Once the solution is confirmed to be within the target pH range, transfer it to your designated hazardous waste container for aqueous waste. Ensure the container is appropriately labeled.
-
EHS Pickup: Store the sealed waste container in a designated satellite accumulation area. Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup with your EHS department.
Disposal of Empty Containers
An "empty" container that once held hydroxydimethylbenzenesulfonic acid must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate the container, rinse it three times with a suitable solvent (e.g., water).
-
Collect Rinsate: The rinsate from the first rinse is considered hazardous and must be collected and disposed of as hydroxydimethylbenzenesulfonic acid waste (it can be neutralized along with other waste). Subsequent rinsates may be permissible for drain disposal, but you must confirm this with your local EHS regulations.
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, as per your institution's guidelines.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research operations. Always prioritize consulting your institution-specific safety protocols and the Safety Data Sheet for the specific chemical you are using.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]
-
Redox. (2021). Safety Data Sheet: Linear Alkyl Benzene Sulfonic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid, 4-hydroxy- (CAS 98-67-9). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.1: Acid and Base Neutralization. Retrieved from [Link]
-
Wikipedia. (2023). Enthalpy of neutralization. Retrieved from [Link]
-
Clark, J. (2023). Enthalpy change of neutralisation. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Enthalpy Change of Neutralization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Dr. K. (2019, March 31). What is Neutralization? | HCl + NaOH | H2SO4 + NaOH [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hydroxydimethylbenzenesulfonic Acid
Handling potent chemical reagents like Hydroxydimethylbenzenesulfonic acid and its analogs is a routine yet critical task in modern research and development. As a sulfonic acid derivative, its inherent corrosivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for personal protective equipment (PPE) selection and use. Our objective is to instill a culture of safety grounded in scientific causality, ensuring that every researcher is protected not just by their equipment, but by their knowledge of why each piece is essential.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific threats posed by Hydroxydimethylbenzenesulfonic acid is the foundation of effective PPE selection. This compound is a strong acid and must be treated with the utmost respect. Its primary hazards stem from its corrosive nature, which can cause severe and immediate damage upon contact.
Sulfonic acids, as a class, can irritate and even burn the skin on contact.[1] If inhaled, they can irritate the sinuses and lungs, leading to respiratory issues like coughing and wheezing.[1] Safety Data Sheets (SDS) for closely related compounds consistently highlight these dangers, classifying them as causing severe skin burns, serious eye damage, and potential respiratory irritation.[2][3][4]
Table 1: Hazard Profile of Hydroxydimethylbenzenesulfonic Acid & Analogs
| Hazard Type | Description | Potential Consequences |
| Skin Contact | Corrosive. Causes severe skin burns.[2][3][4] | Immediate chemical burns, redness, pain, and potential for deep tissue damage. Repeated contact can lead to dryness and rash.[5] |
| Eye Contact | Corrosive. Causes serious, potentially irreversible eye damage.[2][4] | Severe irritation, pain, and risk of permanent blindness.[2] Immediate and prolonged flushing is critical. |
| Inhalation | May cause respiratory tract irritation.[2][3] | Irritation of the nose, throat, and lungs, leading to coughing, shortness of breath, and potential for pulmonary edema in severe cases.[6] |
| Ingestion | Harmful if swallowed.[7] | Causes severe burns to the mucous membranes of the mouth, pharynx, esophagus, and gastrointestinal tract.[8] |
This hazard profile dictates that our PPE strategy must create a complete barrier between the researcher and the chemical, with no compromises.
The Core Ensemble: Selecting Your Primary PPE
The level of protection required can vary based on the scale and nature of the procedure.[6] However, the following components represent the essential ensemble for safely handling Hydroxydimethylbenzenesulfonic acid.
Eye and Face Protection: The Non-Negotiable Shield
Given the risk of irreversible eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: Indirect-vent, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are essential.[9][10] These provide a seal around the eyes to protect against splashes from any direction.
-
Best Practice/High-Risk Operations: When handling larger quantities, working with heated solutions, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][6][7][9] The face shield protects the entire face from direct splashes.
Skin and Body Protection: The Acid-Resistant Barrier
Standard cotton lab coats are insufficient. Acid-resistant materials are required to prevent skin contact.
-
Laboratory Scale: At a minimum, an acid-resistant lab coat or apron made from materials like rubberized cloth or a suitable polymer should be worn over personal clothing.
-
Pilot/Process Scale: For larger quantities or transfer operations, a one or two-piece acid-resistant suit with compatible boots is required.[6] All protective clothing should be clean, inspected daily, and put on before work begins.[5][9]
Hand Protection: The Critical Point of Contact
Choosing the correct glove material is arguably the most critical decision in the PPE ensemble. Glove selection must be based on chemical compatibility and breakthrough time, not just availability. As a general rule, the thicker the glove material, the greater the chemical resistance.[11]
The Science of Glove Selection:
-
Penetration: The passage of a chemical through pinholes or other imperfections in the glove. Always inspect gloves for physical damage before use.[12][13]
-
Permeation: The process by which a chemical is absorbed by the glove's outer surface and diffuses through to the inner surface. This is measured by the Breakthrough Time (BTT).
-
Degradation: The physical deterioration of the glove material upon chemical contact, which can include swelling, cracking, or becoming brittle.[14]
Table 2: Glove Material Suitability for Strong Acids (Note: As specific data for Hydroxydimethylbenzenesulfonic acid is limited, this table is based on recommendations for similar strong acids like Sulfuric and Hydrochloric acid. ALWAYS consult the glove manufacturer's specific chemical resistance data for your intended application.)[15][16]
| Glove Material | General Performance | Typical Breakthrough Time (BTT) | Comments |
| Butyl Rubber | Excellent | > 480 minutes | Provides superior resistance to highly corrosive acids, ketones, and esters.[11][17] |
| Viton® | Excellent | > 480 minutes | Excellent for aromatic hydrocarbons and chlorinated solvents, but also highly resistant to acids. |
| Neoprene | Good | > 60 minutes | Offers good resistance to a broad range of chemicals, including acids, bases, and alcohols. Good physical dexterity.[11][17] |
| Nitrile Rubber | Good to Fair | 10 - 480 minutes (Highly variable) | Thicker nitrile gloves (e.g., 0.4 mm) can offer significant protection (>480 min BTT for some acids).[12] Not all nitrile gloves are equal; thin disposable gloves may offer only splash protection. Generally not recommended for strong oxidizing agents.[11] |
| Natural Rubber (Latex) | Fair | < 30 minutes | Provides good protection against water-based solutions of acids but is not recommended for prolonged contact with concentrated strong acids.[11] Risk of allergic reactions.[11] |
| Polyvinyl Chloride (PVC) | Fair | < 30 minutes | Offers resistance to some acids but can degrade with exposure to other chemicals.[11][17] |
Protocol Recommendation: For direct handling, use a robust glove like Butyl or thick Neoprene. For tasks with potential for incidental contact, a high-quality, thick nitrile glove may be acceptable, but gloves should be changed immediately upon any suspected contact. Always use the proper glove removal technique to avoid skin contact with the contaminated outer surface.[12][18]
Respiratory Protection: The Last Line of Defense
Engineering controls, such as working within a certified chemical fume hood, are the primary method for preventing respiratory exposure.[9][18][19] Respirators should only be used when engineering controls are not feasible or as a supplementary measure during high-risk procedures or emergencies.
-
For Solids/Dusts: If handling a powdered form of the acid outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary to prevent inhalation of dust.[10]
-
For Vapors/Mists: If vapors or mists may be generated, an air-purifying respirator (APR) with acid gas (AG) cartridges is required.
-
A formal respiratory protection program, including fit testing and training, is mandated by OSHA (29 CFR 1910.134) and is a prerequisite for any respirator use.
Procedural Integrity: Donning, Doffing, and Disposal
The order of operations in putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Donning Protocol (Putting On PPE)
-
Hand Hygiene: Wash hands thoroughly.
-
Body Suit/Apron: Don the acid-resistant suit or apron.
-
Respirator: If required, perform a seal check and don the respirator.
-
Goggles: Place goggles securely over the eyes.
-
Face Shield: If required, place the face shield over the goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat or suit.
Doffing Protocol (Taking Off PPE)
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Initial Decontamination: If grossly contaminated, wipe down the exterior of the suit and gloves.
-
Gloves (Outer Pair if double-gloved): Remove the first pair of gloves using the glove-to-glove technique.
-
Face Shield: Remove the face shield by touching the headband only.
-
Body Suit/Apron: Untie or unzip and roll the suit/apron away from the body, turning it inside out as you remove it.
-
Goggles: Remove goggles from the back of the head forward.
-
Respirator: Remove the respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately.[12][18]
Disposal of Contaminated PPE
All used and contaminated PPE is considered hazardous waste.
-
Place all disposable items (gloves, suits, etc.) directly into a designated, labeled hazardous waste container.[6]
-
The container should be a sealed, corrosion-resistant drum or bag.
-
Never dispose of contaminated PPE in regular trash receptacles.
-
Follow your institution's specific hazardous waste disposal procedures, which must comply with local, state, and federal regulations.[6][10][19]
Emergency Protocols: Spill and Exposure Response
Spill Management
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[9][17]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate full PPE as described above before re-entering the area.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] DO NOT USE WATER or combustible materials like paper towels.[9]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][17]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
First Aid for Exposure
Immediate action is paramount.
-
Skin Contact: Immediately flush the affected area with gently flowing water for at least 30 minutes.[17] Remove all contaminated clothing while flushing.[17] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[10][17] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][7][10]
-
Ingestion: Do NOT induce vomiting.[2] Have the victim rinse their mouth with water and drink two glasses of water. Seek immediate medical attention.[2]
Fostering a Culture of Safety
Personal protective equipment is the final and most personal line of defense against chemical hazards. Its effectiveness is entirely dependent on proper selection, consistent use, and rigorous adherence to procedure. By understanding the severe risks posed by Hydroxydimethylbenzenesulfonic acid and the scientific principles behind each piece of protective gear, you empower yourself and your team to conduct your valuable work with the highest degree of safety and confidence.
References
-
New Jersey Department of Health. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. [Link]
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Dinâmica Química. (2018, June 17). SULPHONIC ACID, 90% SAFETY DATA SHEET. [Link]
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Eurofins Australia. (n.d.). Hydrochloric acid 32% SAFETY DATA SHEET. [Link]
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The Science Company. (n.d.). Glove Chemical Resistance Guide. [Link]
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Diversey SDS. (2023, November 17). Hydrochloric Acid 32% Safety Data Sheet. [Link]
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Fisher Scientific. (2024, February 24). 4-Hydroxybenzenesulfonic acid SAFETY DATA SHEET. [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]
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Kerbl. (n.d.). Chemical resistant gloves. [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
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University of California, Santa Barbara - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]
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New Jersey Department of Health. (2003, May). DODECYLBENZENE SULFONIC ACID HAZARD SUMMARY. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
